Product packaging for Azetidine-3-sulfonamide hydrochloride(Cat. No.:CAS No. 1909318-76-8)

Azetidine-3-sulfonamide hydrochloride

Cat. No.: B2536857
CAS No.: 1909318-76-8
M. Wt: 172.63
InChI Key: HLFSKAALRXWDTD-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Contemporary Chemical Synthesis and Drug Discovery Scaffolds

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a "privileged scaffold" in modern medicinal chemistry and chemical synthesis. nih.govlifechemicals.com Its significance stems from a unique combination of properties. The inherent ring strain of the azetidine moiety makes it a reactive intermediate, amenable to various chemical transformations, while still being considerably more stable and easier to handle than its three-membered counterpart, aziridine (B145994). acgpubs.org This controlled reactivity allows for its use as a versatile building block in the synthesis of more complex molecular architectures. nih.govrsc.orgsciencedaily.com

In drug discovery, the rigid and three-dimensional structure of the azetidine ring is highly valued. nih.gov Incorporating this motif into a drug candidate can constrain its conformation, which can lead to higher binding affinity and selectivity for its biological target. researchgate.net This conformational rigidity is a desirable trait for designing molecules with optimized pharmacokinetic and pharmacodynamic profiles. nih.gov Furthermore, azetidine-containing compounds have been successfully developed for a range of therapeutic areas, including as antibacterial agents and for targeting the central nervous system (CNS). nih.govacs.org The development of synthetic methodologies to create diverse libraries of azetidine-based compounds is an active area of research, aimed at exploring new chemical space for novel therapeutics. nih.govnews-medical.net

Role of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. researchgate.net Historically, sulfonamides were among the first effective antimicrobial drugs, revolutionizing the treatment of bacterial infections. nih.gov Their mechanism of action in bacteria, often involving the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis, is a classic example of antimetabolite therapy.

Beyond their antibacterial properties, sulfonamides exhibit a vast spectrum of biological activities. researchgate.netnih.gov This functional group is a key component in drugs with diverse therapeutic applications, including:

Anticancer agents: Certain sulfonamides have shown efficacy in oncology. researchgate.net

Anti-inflammatory drugs: This class includes compounds that target inflammatory pathways.

Diuretics: Used to treat hypertension and edema.

Anticonvulsants: Employed in the management of epilepsy. nih.gov

Antiviral compounds: Including inhibitors of viral proteases. researchgate.net

The widespread utility of the sulfonamide moiety is attributed to its ability to act as a stable, non-hydrolyzable transition-state analogue for tetrahedral intermediates in enzymatic reactions and its capacity to form key hydrogen bonding interactions with biological targets. researchgate.net The ongoing synthesis and evaluation of novel sulfonamide-containing molecules continue to be a significant focus in the quest for new and improved medicines. nih.govnih.gov

Overview of Azetidine-3-sulfonamide (B3243007) Hydrochloride as a Hybrid Chemical Entity for Research

Azetidine-3-sulfonamide hydrochloride emerges as a chemical entity of interest to the research community by virtue of its hybrid nature, combining the desirable structural features of both the azetidine ring and the sulfonamide group. While extensive, specific research on this particular hydrochloride salt is not widely published, its value can be understood through its potential as a specialized building block in synthetic and medicinal chemistry.

The compound itself is a stable, solid material, with the hydrochloride salt form enhancing its aqueous solubility and ease of handling compared to the free base. vulcanchem.com This makes it a convenient starting material for chemical synthesis. Researchers in drug discovery can utilize this compound to introduce the azetidine-3-sulfonamide scaffold into larger, more complex molecules. This allows for the systematic exploration of how this specific combination of a rigid, three-dimensional ring system and a potent pharmacophore influences biological activity.

The research utility of this compound lies in its ability to serve as a precursor for novel chemical libraries aimed at screening for various biological targets. The azetidine nitrogen provides a point for further functionalization, while the sulfonamide group can be involved in crucial binding interactions with enzymes or receptors. Therefore, this compound is best characterized as a research tool, enabling the synthesis of new chemical entities with potential therapeutic applications.

Table 1: Physicochemical Properties of Azetidine-3-sulfonamide and its Hydrochloride Salt

Property Azetidine-3-sulfonamide This compound
CAS Number 1542590-74-8 1909318-76-8
Molecular Formula C₃H₈N₂O₂S C₃H₉ClN₂O₂S
Molecular Weight 136.17 g/mol 172.64 g/mol
Form Not specified (likely solid) Solid
Solubility Data not available Soluble in polar solvents (e.g., water) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClN2O2S B2536857 Azetidine-3-sulfonamide hydrochloride CAS No. 1909318-76-8

Properties

IUPAC Name

azetidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2,(H2,4,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSKAALRXWDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909318-76-8
Record name azetidine-3-sulfonamide hydrochloride
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Synthetic Methodologies for Azetidine 3 Sulfonamide Hydrochloride and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation in a Sulfonamide Context

The construction of the azetidine core is the foundational challenge in synthesizing the target compound. Numerous methods have been established, ranging from the ring-opening of highly strained precursors to various cyclization and cycloaddition reactions.

One of the most effective modern strategies for synthesizing functionalized azetidines involves the use of 1-azabicyclo[1.1.0]butane (ABB), a highly strained bicyclic compound. The inherent ring strain of ABB (estimated at ~65 kcal/mol) provides a powerful thermodynamic driving force for ring-opening reactions, allowing for the formation of 1,3-disubstituted azetidines. bris.ac.uksemanticscholar.org

Upon activation of the nitrogen atom by an electrophile, the ABB fragment exhibits strong electrophilicity at the bridgehead carbon. This allows for nucleophilic addition that proceeds via the cleavage of the highly strained central C-N bond, effectively releasing the ring strain and forming the azetidine ring. bris.ac.uk This strategy has been harnessed in several ways:

Electrophile-Induced Spirocyclization: ABB-ketone precursors, synthesized in a single step, can undergo electrophile-induced spirocyclization-desilylation reactions to create a diverse library of spiro-azetidines with varying ring sizes and functionalities. bris.ac.uk

Friedel–Crafts Spirocyclization: A novel acid-mediated Friedel–Crafts spirocyclization of ABB-tethered arenes has been developed to synthesize medicinally relevant azetidine spiro-tetralins. bris.ac.uk This reaction can proceed through an unexpected interrupted mechanism, generating a complex azabicyclo[2.1.1]hexane scaffold that can be converted to the final spiro-azetidine product. bris.ac.uk

Divergent Strain-Release Reactions: Azabicyclo[1.1.0]butyl carbinols, readily prepared from ABB, can undergo divergent reactions depending on the N-activating agent. Treatment with triflic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. semanticscholar.org

These strain-release methods are valued for their modularity and the ability to generate complex and densely functionalized azetidines that are otherwise difficult to access. bris.ac.uksemanticscholar.org

Table 1: Examples of Strain-Release Reactions Using ABB Precursors

Precursor Type Reaction Product Type Reference
Azabicyclo[1.1.0]butyl Ketones Electrophile-Induced Spirocyclization Spiro-azetidines bris.ac.uk
ABB-tethered Arenes Acid-Mediated Friedel–Crafts Spirocyclization Azetidine Spiro-tetralins bris.ac.uk

Intramolecular cyclization is a classic and widely used method for forming the azetidine ring. These reactions typically involve the formation of a C-N bond from an acyclic precursor containing a nitrogen nucleophile and a carbon atom with a suitable leaving group.

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This method provides a direct route to 3-hydroxyazetidines. The reaction proceeds with high yields and tolerates a variety of acid-sensitive and Lewis basic functional groups. frontiersin.org The Lewis acid catalyst is crucial for activating the epoxide, allowing the amine to attack regioselectively at the C3 position to form the azetidine ring, in contrast to the C4 attack that typically leads to a five-membered pyrrolidine (B122466) ring. frontiersin.orgnih.gov

The intramolecular aminolysis of precursors like 3,4-epoxy sulfonamides has also been reported as a viable route for constructing the azetidine ring with an appended sulfonamide group. frontiersin.orgnih.gov Other common cyclization strategies include:

SN2 Reactions: An intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) from a γ-position is a fundamental approach to azetidine synthesis. nih.gov

N-trityl-2-amino-4-bromobutanoate Cyclization: The intramolecular cyclization of compounds like N-trityl-2-amino-4-bromobutanoate provides another pathway to the azetidine core. researchgate.net

Table 2: Comparison of Azetidine Cyclization Methodologies

Method Precursor Key Reagent/Catalyst Product Feature Reference
Intramolecular Aminolysis cis-3,4-Epoxy amine La(OTf)₃ 3-Hydroxyazetidine frontiersin.orgnih.gov
Intramolecular SN2 γ-Amino halide/mesylate Base Substituted Azetidine nih.gov

Direct C-H bond amination represents a highly efficient and atom-economical strategy for synthesizing cyclic amines. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate has been successfully developed for the synthesis of azetidines. rsc.org

This methodology often employs a directing group, such as picolinamide (B142947) (PA), attached to the nitrogen atom. The reaction typically involves an oxidant to facilitate the C-H activation and subsequent C-N bond formation. A key step in the mechanism can involve reductive elimination from a high-valent palladium(IV) intermediate. rsc.org This approach is significant as it transforms unactivated C-H bonds, including those of methyl groups, into functional groups for ring formation. rsc.org

A specialized method for constructing spirocyclic NH-azetidines involves a Titanium(IV)-mediated coupling reaction. This transformation utilizes oxime ethers and an alkyl Grignard reagent as a coupling partner. rsc.org

The proposed mechanism follows a Kulinkovich-type pathway, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether. This sequence ultimately leads to the formation of the four-membered N-heterocyclic ring in a single step. rsc.org This method is notable for its ability to generate structurally diverse and previously unreported spirocyclic NH-azetidines.

[2+2]-cycloaddition reactions provide a direct pathway to the four-membered azetidine ring by combining two two-atom components. The most well-known of these is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). While this yields an oxidized form of the azetidine ring, the resulting β-lactam can be a versatile intermediate for further derivatization.

More recent advancements include intermolecular [2+2] photocycloaddition reactions. For instance, visible-light-mediated photocycloadditions using 2-isoxazoline-3-carboxylates as oxime precursors have been developed. rsc.org In this process, an Ir(III) photocatalyst activates the isoxazoline (B3343090) via triplet energy transfer, which then reacts with a broad range of alkenes to form the azetidine ring. rsc.org This photochemical approach is advantageous as it often proceeds under mild conditions and can provide access to complex polycyclic scaffolds. rsc.org

Approaches for Sulfonamide Moiety Introduction

The synthesis of Azetidine-3-sulfonamide (B3243007) requires the specific placement of a sulfonamide group at the C3 position of the ring. This can be achieved either by building the ring from a precursor that already contains the sulfonamide group or by functionalizing a pre-formed azetidine ring.

One of the most direct methods involves the use of a 3-aminoazetidine derivative as a key intermediate. The synthesis of various 3-amino-azetidines is well-established, often starting from 3-hydroxyazetidine. google.com Once the 3-aminoazetidine is obtained (typically with the ring nitrogen protected), it can be reacted with a sulfonylating agent. For example, treatment of a primary amine on an azetidine ring with an agent like o-nitrobenzenesulfonyl chloride readily forms the corresponding sulfonamide. nih.gov A similar reaction with sulfamoyl chloride (H₂NSO₂Cl) or a protected version thereof, followed by deprotection, would yield the desired azetidine-3-sulfonamide.

Alternatively, the sulfonamide group can be incorporated during the ring-forming process. As mentioned previously, the intramolecular cyclization of acyclic precursors such as 3,4-epoxy sulfonamides can directly yield azetidine rings bearing a sulfonamide functional group. frontiersin.orgnih.gov Another synthetic route involves starting from an amino acid precursor, such as L-threonine, which undergoes a series of transformations including protection, activation of a hydroxyl group, sulfonation, and finally, cyclization under alkaline conditions to form the azetidine ring with the desired sulfonyl-containing moiety. researchgate.net

Table 3: Methods for Introducing the C3-Sulfonamide Moiety

Strategy Key Intermediate / Precursor Key Reaction Description
Functionalization of Pre-formed Ring 3-Aminoazetidine derivative Sulfonylation A protected 3-aminoazetidine is reacted with a sulfonylating agent (e.g., sulfamoyl chloride) to form the sulfonamide bond directly on the ring.
Cyclization of Acyclic Precursor 3,4-Epoxy sulfonamide Intramolecular Aminolysis An open-chain precursor containing the sulfonamide group is cyclized to form the azetidine ring, incorporating the moiety in the process.

Condensation Reactions with Sulfonates and Amines

The formation of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.in This classical approach is a cornerstone of sulfonamide synthesis. However, the reactivity can be influenced by the nucleophilicity of the amine, with primary amines generally showing higher reactivity than secondary amines. ijarsct.co.in

Recent advancements have focused on developing more efficient and milder conditions for this condensation. For instance, the use of sulfonate esters, such as pentafluorophenyl (PFP) sulfonates, has emerged as a stable alternative to sulfonyl chlorides. ucl.ac.uk These reagents react readily with amines to form sulfonamides under mild conditions.

In the context of azetidine-3-sulfonamide synthesis, a key step would involve the reaction of azetidin-3-amine (B9764) with a suitable sulfonylating agent. A typical synthesis of Azetidin-3-ylmethanesulfonamide hydrochloride involves the reaction of Azetidin-3-amine with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to yield the free base, which is then treated with hydrochloric acid to form the hydrochloride salt. vulcanchem.com

Reactant 1Reactant 2ProductReference
Azetidin-3-amineMethanesulfonyl chlorideN-(azetidin-3-yl)methanesulfonamide vulcanchem.com
Primary/Secondary AmineSulfonyl ChlorideSulfonamide ijarsct.co.in

Nucleophilic Additions and Sulfonyl Fluoride (B91410) Reactivity

Azetidine sulfonyl fluorides (ASFs) have been developed as versatile reagents for the synthesis of 3-substituted azetidines. nih.govnih.gov These compounds can undergo a defluorosulfonylation (deFS) reaction, where they act as precursors to carbocations under mild thermal conditions. nih.govnih.gov The generated reactive intermediates can then be coupled with a wide range of nucleophiles. nih.govnih.gov

This reactivity is distinct from the typical Sulfur-Fluoride Exchange (SuFEx) reactions that sulfonyl fluorides usually undergo with nucleophiles to yield sulfonamides and sulfonate esters. acs.org The stability of sulfonyl fluorides, compared to sulfonyl chlorides, makes them valuable reagents that can be carried through multi-step syntheses. nih.gov The ability to switch between deFS and SuFEx pathways provides a powerful tool for creating diverse azetidine derivatives. nih.govnih.gov For example, reacting an N-Cbz-protected azetidine sulfonyl fluoride with morpholine (B109124) in the presence of a base leads to the deFS product, while anionic conditions can favor the SuFEx pathway. nih.gov

Azetidine DerivativeReactivityProduct TypeReference
Azetidine Sulfonyl Fluorides (ASFs)Defluorosulfonylation (deFS)3-Aryl-3-substituted azetidines nih.gov
Azetidine Sulfonyl Fluorides (ASFs)Sulfur-Fluoride Exchange (SuFEx)Azetidine-sulfur(VI) derivatives nih.gov

Derivatization from Epoxides and Olefins via Sulfonyl Aziridines

The synthesis of N-sulfonyl aziridines from epoxides provides a viable route to azetidine derivatives through subsequent ring-expansion reactions. A common two-step method involves the ring-opening of an epoxide with a sulfonamide, followed by mesylation and cyclization to form the N-sulfonyl aziridine (B145994). researchgate.net This approach is particularly useful for varying the N-sulfonyl substituent. researchgate.net

Another strategy involves the direct aziridination of olefins. rsc.org This can be achieved using various catalysts and nitrene precursors. For example, copper-catalyzed olefin aziridination using 2-pyridinesulfonyl azide (B81097) as the nitrenoid source has been shown to be effective. researchgate.net The resulting N-sulfonyl aziridines can then be converted to azetidines. For instance, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines. organic-chemistry.org

Starting MaterialKey IntermediateProductReference
Epoxidesβ-sulfonamidoalcoholsN-sulfonylaziridines researchgate.net
OlefinsN-sulfonylaziridinesAzetidine derivatives rsc.orgorganic-chemistry.org

General Synthetic Routes for Azetidine-Sulfonamide Derivatives

Single-Step Syntheses of Substituted Azetidine-3-amines

A straightforward, one-step synthesis of azetidine-3-amines has been developed, starting from commercially available materials. chemrxiv.org This method demonstrates good tolerance for functional groups commonly found in medicinal chemistry and proceeds in moderate to high yields with secondary amines. chemrxiv.org The reaction involves the direct displacement of an azetidine electrophile with an amine nucleophile. chemrxiv.org

Another efficient one-pot method for preparing 1,3-disubstituted azetidines involves the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol. acs.orgnih.gov This approach avoids the common side reaction of elimination. acs.orgnih.gov

MethodStarting MaterialsProductKey FeaturesReference
Direct DisplacementAzetidine electrophile, Amine nucleophileAzetidine-3-aminesOne-step, good functional group tolerance chemrxiv.org
Alkylation2-substituted-1,3-propanediol, Primary amine1,3-disubstituted azetidinesOne-pot, avoids elimination byproducts acs.orgnih.gov

Stereoselective Synthesis of Azetidin-3-ones via Gold Catalysis

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov This method utilizes chiral sulfinamide chemistry to produce the starting materials with excellent enantiomeric excess. nih.govoregonstate.edu The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.govoregonstate.edu Azetidin-3-ones are valuable intermediates for the synthesis of various functionalized azetidines. thieme-connect.com

The reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov

ReactantCatalystProductKey FeaturesReference
Chiral N-propargylsulfonamidesGold catalystChiral azetidin-3-onesStereoselective, mild conditions nih.govnih.gov

Photochemical Modifications of Azetidine-2-carboxylic Acids

Photochemical methods offer a powerful approach for the synthesis and modification of azetidine rings. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a direct route to functionalized azetidines. nih.govrsc.org Recent advancements have utilized visible light-mediated aza Paternò-Büchi reactions to synthesize a variety of azetidines with diverse regio- and stereochemistry. researchgate.netchemrxiv.org

This strategy has been successfully applied to the modification of azetidine-2-carboxylic acids, yielding valuable building blocks for drug discovery. acs.org The reaction can be performed in both batch and flow setups, allowing for scalable production. acs.org The N-O bond in the resulting azetidines can be readily cleaved to provide the free azetidine, which can be further functionalized. nih.gov

Reaction TypeReactantsProductKey FeaturesReference
Aza Paternò-BüchiImine, AlkeneFunctionalized azetidines[2+2] photocycloaddition, visible light-mediated nih.govrsc.org
Photochemical ModificationAzetidine-2-carboxylic acidsAlkyl azetidinesScalable in batch and flow acs.org

Table of Compounds

Key Reagents and Optimized Reaction Conditions in Azetidine-Sulfonamide Synthesis

The synthesis of azetidine-3-sulfonamide hydrochloride and its derivatives is a complex process where the choice of reagents and reaction conditions plays a critical role in determining yield, purity, and stereochemical outcome. Optimization of these parameters is essential for developing efficient and scalable synthetic routes.

Oxidizing and Reducing Agents

Oxidizing and reducing agents are employed at various stages of azetidine synthesis, from the formation of precursors to final deprotection steps.

Oxidizing Agents: In certain advanced synthetic strategies, specific oxidants are crucial for facilitating key bond formations. For instance, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines involves a reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org This key transformation is promoted by the use of an oxidant, such as benziodoxole tosylate, in combination with an additive like silver acetate (B1210297) (AgOAc). rsc.org The oxidant facilitates the formation of the high-valent palladium species necessary for the subsequent intramolecular cyclization that forms the azetidine ring. rsc.org In other contexts, oxidation sequences are used to prepare bicyclic polyhydroxylated azetidines from chiral starting materials like L-glutamic acid. rsc.org

Reducing Agents: Reduction reactions are frequently used for deprotection or saturation steps. A common method for removing N-protecting groups, such as a benzyl (B1604629) group, is hydrogenolysis. google.comgoogle.com This is typically achieved by subjecting the protected azetidine derivative to hydrogen gas under pressure (e.g., 20-150 psi) in the presence of a hydrogenolysis catalyst, most commonly palladium on charcoal (Pd/C) or palladium hydroxide (B78521) on carbon. google.comgoogle.com This process cleaves the protecting group to yield the free amine of the azetidine ring, which can then be converted to its hydrochloride salt. google.com Another example involves the use of sodium borohydride (B1222165) to reduce a tosylated-1-(benzhydryl)-3-azetidinol, forming the 1-benzhydrylazetidine (B26936) intermediate. google.com

Table 1: Examples of Oxidizing and Reducing Agents in Azetidine Synthesis

Agent Type Reagent(s) Role in Synthesis Source(s)
Oxidant Benziodoxole tosylate / AgOAc Promotes reductive elimination from a Pd(IV) intermediate in C-H amination. rsc.org
Reducing Agent H₂ gas with Pd/C or Pd(OH)₂/C Cleavage of N-benzyl or N-benzhydryl protecting groups (hydrogenolysis). google.comgoogle.com

| Reducing Agent | Sodium borohydride | Reduction of a tosylated azetidinol (B8437883) intermediate. | google.com |

Base-Catalyzed Transformations

Bases are fundamental reagents in the synthesis of azetidine-sulfonamides, acting as catalysts, acid scavengers, and promoters for cyclization and rearrangement reactions.

The formation of the sulfonamide bond itself often proceeds by reacting an amine with a sulfonyl chloride. mdpi.com This reaction generates hydrochloric acid (HCl), which must be neutralized to allow the reaction to proceed to completion. mdpi.com Organic tertiary bases like triethylamine or diisopropylethylamine are commonly used for this purpose. google.commdpi.com Alternatively, inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) can be employed, often under aqueous or two-phase Schotten-Baumann conditions. rsc.orgmdpi.comacs.org

In ring-forming reactions, bases play a direct catalytic role. For example, the synthesis of N-sulfonylazetidines can be achieved via a ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This transformation is effectively promoted by using potassium carbonate (K₂CO₃) as the base. rsc.org In another approach, the cyclization of N-tosyl-oxiraneethylamines is also mediated by a base. frontiersin.org The choice of base can influence the reaction's success; for instance, reacting an azetidine sulfonyl fluoride with morpholine to form a 3-amino-azetidine derivative is effectively carried out in the presence of triethylamine or K₂CO₃. acs.orgnih.gov

Table 2: Common Bases and Their Roles in Azetidine-Sulfonamide Synthesis

Base Reaction Type Function Source(s)
Triethylamine (Et₃N) Mesylate displacement; Sulfonamide formation Acid scavenger, reaction promoter google.comacs.orgfrontiersin.org
Potassium Carbonate (K₂CO₃) Ring contraction; deFS coupling Base for cyclization/coupling rsc.orgacs.org
Sodium Carbonate (Na₂CO₃) Sulfonamide formation (green chemistry) HCl scavenger in aqueous media mdpi.com

Metal-Catalyzed and Organic Photosensitizer-Mediated Approaches

Modern synthetic methodologies increasingly rely on metal catalysts and photochemical strategies to construct the azetidine ring with high efficiency and selectivity.

Metal-Catalyzed Synthesis:

Palladium (Pd) Catalysis: Palladium catalysts are used for intramolecular C-H amination reactions to form the azetidine ring. rsc.org This method involves the activation of a C(sp³)–H bond, offering a powerful way to create functionalized azetidines from linear precursors. rsc.org

Copper (Cu) Catalysis: Copper-catalyzed multicomponent reactions can produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives from terminal alkynes, sulfonyl azides, and carbodiimides under mild, base-free conditions. organic-chemistry.org Copper catalysts, such as Cu(OTf)₂, have also been used to facilitate the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents to yield bis-functionalized azetidines. organic-chemistry.org

Lanthanide (La) Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This Lewis acid-catalyzed reaction promotes a 4-exo-tet cyclization to afford azetidine derivatives in high yields, even with substrates containing sensitive functional groups. frontiersin.org

Organic Photosensitizer-Mediated Approaches: Visible-light-mediated photocycloadditions, particularly the aza Paternò-Büchi reaction, have emerged as a powerful tool for azetidine synthesis. researchgate.netrsc.orgchemrxiv.orgchemrxiv.org These reactions typically involve the [2+2] cycloaddition of an alkene and an imine-type component activated by an organic photosensitizer. researchgate.netrsc.org For instance, a photocatalytic radical strategy for creating densely functionalized azetidines from azabicyclo[1.1.0]butanes uses an organic photosensitizer like thioxanthen-9-one (B50317) to control the energy-transfer process with sulfonyl imines. researchgate.net Similarly, glyoxylate (B1226380) oximes can be activated via triplet energy transfer using an Ir(III) photocatalyst, leading to an intermolecular aza Paternò-Büchi reaction that produces highly functionalized azetidines under mild conditions. rsc.orgchemrxiv.org This approach is noted for its operational simplicity and broad substrate scope. chemrxiv.org

Table 3: Examples of Catalytic Systems in Azetidine Synthesis

Catalyst Type Catalyst/Sensitizer Reaction Source(s)
Metal Catalyst Palladium(II) complexes Intramolecular C(sp³)–H amination rsc.org
Metal Catalyst Copper(I)/(II) salts (e.g., Cu(OTf)₂) Multicomponent reactions; Alkylation of ABB organic-chemistry.org
Metal Catalyst Lanthanum(III) triflate (La(OTf)₃) Intramolecular aminolysis of epoxy amines frontiersin.org
Photosensitizer Thioxanthen-9-one Radical strain-release functionalization of ABB researchgate.net

Solvent Systems and Temperature Control

The selection of an appropriate solvent system and precise temperature control are paramount for maximizing reaction yields and minimizing the formation of side products.

Temperature Control: Low temperatures are often critical, particularly when dealing with unstable intermediates. For instance, the mesylation of N-(t-butyl)-azetidin-3-ol is best performed at low temperatures, typically between -10°C and -70°C (preferably around -40°C), to minimize the formation of byproducts. google.com Conversely, subsequent displacement reactions may require heating; the reaction of the crude mesylate with a nucleophile is often heated to around 50°C for several hours to ensure complete conversion. google.com In photochemical reactions, ambient temperature is usually sufficient. researchgate.netchemrxiv.org

Solvent Systems: The choice of solvent can influence reaction rates, selectivity, and even the reaction pathway.

Chlorinated Solvents: Solvents like methylene (B1212753) chloride (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are frequently used, especially for reactions involving mesylation and subsequent nucleophilic substitution. google.comfrontiersin.org In La(OTf)₃-catalyzed aminolysis, refluxing in DCE was found to be the optimal condition. frontiersin.org

Aprotic Polar Solvents: Acetonitrile (MeCN) is used in various transformations, including the base-mediated ring contraction of pyrrolidinones and the deFS coupling of azetidine sulfonyl fluorides. rsc.orgacs.org Other solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) are also suitable for certain substitution reactions. google.com

Protic Solvents: Lower alkanols such as methanol (B129727) (MeOH) are the solvent of choice for catalytic hydrogenolysis (deprotection) steps. google.comgoogle.com

Aqueous Systems: In a push towards greener chemistry, water has been successfully used as a solvent for the synthesis of sulfonamides from sulfonyl chlorides and amines. mdpi.com Using an inorganic base like Na₂CO₃ in water provides an environmentally benign method that can lead to excellent yields and easy product isolation. mdpi.com

Table 4: Solvent and Temperature Conditions for Key Synthetic Steps

Reaction Step Solvent(s) Temperature Rationale/Notes Source(s)
Mesylation of azetidinol Methylene Chloride -40°C to -70°C Minimizes side product formation with unstable mesylate. google.com
Nucleophilic Displacement Methylene Chloride / Water 50°C Ensures complete reaction of the mesylate intermediate. google.com
La(OTf)₃-catalyzed aminolysis 1,2-Dichloroethane (DCE) Reflux Optimized condition for yield and regioselectivity. frontiersin.org
Hydrogenolysis Methanol 40°C - 80°C Standard condition for catalytic deprotection. google.comgoogle.com
Sulfonamide Formation Water Room Temperature "Green chemistry" approach with high yield and purity. mdpi.com

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Reactions of Azetidine-3-sulfonamide (B3243007) and its Analogues

The synthesis of azetidines can be achieved through various methods, including the intramolecular hydroamination of allylic sulfonamides. acs.org This process, facilitated by cobalt catalysis and electricity, involves the regioselective generation of carbocationic intermediates that undergo intramolecular C-N bond formation. acs.org Mechanistic studies suggest that the rate-determining step involves either catalyst regeneration through nucleophilic cyclization or a second electrochemical oxidation to form the carbocationic intermediate. acs.org

In a different approach, the oxidative amination of allenes has been utilized to synthesize azetidin-3-ones. nih.gov Specifically, the regioselectivity of the aziridination of silyl-substituted homoallenic sulfamates can be directed to the distal double bond of the allene, yielding endocyclic bicyclic methyleneaziridines with high stereocontrol. nih.gov Subsequent reaction with electrophilic oxygen sources triggers a rearrangement to form densely functionalized, fused azetidin-3-ones. nih.gov

Furthermore, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination represents another pathway to functionalized azetidines. rsc.org A key step in this mechanism is the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. rsc.org This leads to the formation of the azetidine (B1206935) ring through intramolecular cyclization. rsc.org

While sulfonyl fluorides are generally resistant to reduction, the reactivity of the azetidine ring can be influenced by various synthetic strategies. mdpi.com The inherent ring strain of azetidines, which is considerable, drives their reactivity. rsc.orgrsc.org

Nucleophilic Substitution Reactions at the Sulfonamide Group and Azetidine Ring

The sulfonamide group and the azetidine ring are both susceptible to nucleophilic attack, leading to a variety of chemical transformations. Azetidine sulfonyl fluorides can undergo Sulfur-Fluoride Exchange (SuFEx) reactions with nucleophiles to produce S(VI) derivatives like sulfonamides and sulfonate esters. nih.govacs.org This reactivity can be tuned; under anionic conditions, SuFEx chemistry is favored, providing access to azetidine-sulfur(VI) derivatives. digitellinc.com For instance, the addition of lithium amide nucleophiles to oxetane (B1205548) sulfonyl fluoride (B91410), a related four-membered ring system, yields oxetane sulfonamides. nih.gov

The azetidine ring itself, being a strained four-membered heterocycle, can undergo nucleophilic ring-opening reactions. nih.govambeed.com The strain energy of the azetidine ring is a significant driving force for these reactions. rsc.orgrsc.orgresearchgate.net For example, 2-arylazetidine-2-carboxylic acid ester derivatives can be opened by halide nucleophiles. researchgate.net The reactivity of the azetidine ring is greater than that of larger, less strained rings like pyrrolidine (B122466) and piperidine (B6355638), but it is more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgresearchgate.net The ring strain can, however, lead to stability issues, such as acid-mediated intramolecular ring-opening decomposition in certain N-substituted azetidines. nih.gov

Hydrolysis of Sulfonyl Fluoride Precursors to Sulfonic Acids

Sulfonyl fluorides are notably more stable towards hydrolysis compared to other sulfonyl halides. mdpi.comacs.org However, their conversion to sulfonic acids is a feasible and important transformation. The hydrolysis of aryl sulfonyl fluorides can be catalyzed by species such as acetate (B1210297) ion and trimethylamine. mdpi.com

The synthesis of sulfonyl fluorides often starts from sulfonic acids or their salts, proceeding through a two-step, one-pot procedure. mdpi.comnih.gov This typically involves the in situ formation of a sulfonyl chloride, which is then converted to the sulfonyl fluoride via halogen exchange. nih.gov Reagents like cyanuric chloride or trichloroacetonitrile (B146778) can be used to generate the sulfonyl chloride intermediate. nih.gov

Conversely, direct conversion of sulfonic acids and their salts to sulfonyl fluorides can be achieved using deoxyfluorination reagents. Thionyl fluoride has been shown to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govresearchgate.net Another bench-stable solid reagent, Xtalfluor-E®, can also be used for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts. nih.govrsc.org

Sulfur–Fluoride Exchange (SuFEx) and deFS Coupling Mechanisms of Azetidine Sulfonyl Fluorides

Azetidine sulfonyl fluorides (ASFs) are versatile reagents that can participate in two distinct reaction pathways: Sulfur-Fluoride Exchange (SuFEx) and defluorosulfonylative (deFS) coupling. digitellinc.comnih.gov

SuFEx reactions involve the classic nucleophilic substitution at the sulfur atom, where the fluoride acts as a leaving group. acs.org This pathway is typically favored under anionic conditions and leads to the formation of various S(VI) derivatives, such as sulfonamides and sulfonate esters. nih.govdigitellinc.com The SuFEx reaction has been widely applied for linking diverse molecular fragments. researchgate.net

In contrast, the deFS coupling represents a more unusual reaction pathway where the azetidine sulfonyl fluoride acts as a precursor to a carbocation. nih.govresearchgate.net Under mild thermal or basic conditions, these small-ring sulfonyl fluorides can undergo defluorosulfonylation to generate a reactive four-membered ring carbocation. digitellinc.com This intermediate can then be trapped by a wide range of nucleophiles, enabling the synthesis of 3,3-disubstituted azetidines. acs.orgdigitellinc.com This deFS pathway provides access to novel chemical motifs that are not readily accessible through other synthetic routes. nih.govresearchgate.net The choice between the SuFEx and deFS pathways can be tuned by the reaction conditions, offering a divergent approach to the functionalization of azetidines. digitellinc.com

Conformational Dynamics and Strain Energy Considerations of the Four-Membered Azetidine Ring

The four-membered azetidine ring possesses a significant amount of ring-strain energy, estimated to be around 25.2 to 25.4 kcal/mol. rsc.orgresearchgate.net This strain is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (26.7 kcal/mol) and is substantially higher than that of five- and six-membered rings like pyrrolidine (5.8 kcal/mol) and piperidine (0 kcal/mol). researchgate.net This inherent strain is a key factor driving the reactivity of azetidines, making them susceptible to ring-opening reactions while also imparting a degree of molecular rigidity. rsc.orgrsc.orgresearchgate.net

The conformational dynamics of the azetidine ring are characterized by a coupling between ring puckering and, in N-H azetidines, nitrogen inversion. researchgate.net Rotational spectroscopy and ab initio computations have revealed that the ground state and several excited states of the ring-puckering vibration exhibit a doubling of rotational transitions. researchgate.net This doubling arises from tunneling between equivalent conformations through a C2v barrier. researchgate.net

Despite the ring strain, the azetidine ring is significantly more stable than the three-membered aziridine ring, which allows for easier handling and selective activation under appropriate reaction conditions. rsc.orgrsc.org However, this strain can also lead to undesired decomposition pathways, particularly in substituted azetidines. nih.gov For instance, certain N-substituted aryl azetidines can undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov The balance between stability and strain-driven reactivity makes azetidines valuable and unique building blocks in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Interactions within Sulfonamide Structures

The sulfonamide group is a versatile functional group capable of participating in both intramolecular and intermolecular hydrogen bonds, which significantly influence the conformation and crystal packing of molecules. nih.govresearchgate.net The sulfonamide moiety generally adopts a distorted tetrahedral geometry around the sulfur atom. nih.govresearchgate.net

Intramolecular hydrogen bonding is frequently observed in sulfonamide-containing structures, particularly when a suitable hydrogen bond acceptor is present in a sterically favorable position. For example, in ortho-sulfonamidochalcones and 2-((4-methylphenyl)sulfonamido)benzamides, an intramolecular hydrogen bond can form between the sulfonamide hydrogen and a nearby carbonyl oxygen, creating a six-membered ring. nih.govresearchgate.net This type of interaction can restrict the conformation of the molecule, which in turn can affect its physicochemical properties such as lipophilicity and membrane permeability. researchgate.netbohrium.com

Intermolecular hydrogen bonding plays a crucial role in the solid-state assembly of sulfonamide-containing molecules. The sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. nih.gov This leads to the formation of various hydrogen-bonding patterns in the crystal lattice, which have been classified into dimeric, zigzag, helical, and straight patterns. acs.org In a study of 39 sulfonamide crystal structures, it was found that amino protons show a preference for hydrogen bonding to sulfonyl oxygens. nih.gov These intermolecular interactions are often stronger than other non-covalent interactions and are fundamental in directing the supramolecular self-assembly of these compounds. nih.govacs.org The specific hydrogen-bonding network can vary even between closely related molecules or different polymorphs of the same compound. nih.gov

Structural Analysis and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Azetidine-3-sulfonamide (B3243007) hydrochloride, distinct signals corresponding to the different types of protons are expected. The protons on the azetidine (B1206935) ring would likely appear as complex multiplets due to spin-spin coupling. The proton at the C3 position (methine, -CH) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. The two sets of methylene protons (at C2 and C4) would also present as multiplets. The chemical shifts for protons on a simple azetidinium ring are typically observed in the range of 3.6-3.9 ppm for the CH₂ groups and around 2.3 ppm for the CH proton. The protons of the sulfonamide (-SO₂NH₂) and the azetidinium (-NH₂⁺-) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The proton of the sulfonamide –SO₂NH– group in similar structures typically manifests as a singlet peak between 8.78 and 10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Azetidine-3-sulfonamide hydrochloride is expected to show three distinct signals. The carbon atom attached to the sulfonamide group (C3) would appear at a specific chemical shift, while the two equivalent methylene carbons (C2 and C4) of the azetidine ring would produce another signal. For the parent azetidine molecule, the carbon resonance is observed at δ 18.2 ppm. ipb.pt Substitution and protonation, as in the hydrochloride salt, would shift these values. For instance, carbons in substituted azetidine rings can appear in the δ 30-50 ppm range. ipb.pt

Table 1: Predicted NMR Data for this compound This table is based on typical chemical shift values for azetidine and sulfonamide moieties and is for illustrative purposes.

Atom Technique Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Azetidine CH¹H NMR~4.0 - 4.5MultipletShifted downfield due to adjacent electron-withdrawing groups.
Azetidine CH₂¹H NMR~3.8 - 4.2MultipletsTwo distinct signals expected for the two CH₂ groups.
Sulfonamide NH₂¹H NMR~7.0 - 7.5Broad SingletChemical shift is solvent and concentration dependent.
Azetidinium NH₂⁺¹H NMR~9.0 - 9.5Broad SingletChemical shift is solvent and concentration dependent.
Azetidine CH¹³C NMR~55 - 65-Carbon bearing the sulfonamide group.
Azetidine CH₂¹³C NMR~45 - 55-Methylene carbons of the azetidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands. The sulfonamide group gives rise to strong, characteristic peaks for its S=O stretching vibrations. Typically, asymmetric and symmetric SO₂ stretching vibrations appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N bond stretching vibrations are visible as bands in the region of 914–895 cm⁻¹. rsc.org Additionally, bands corresponding to N-H stretching from both the sulfonamide and the protonated amine (azetidinium) groups would be present, likely in the broad region of 3200-3400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. While the azetidine ring itself does not have a strong chromophore, the sulfonamide group does absorb in the UV region. For similar sulfonamide compounds, a principal absorption band is often observed in the neighborhood of 260 nm in a neutral solution. pharmahealthsciences.net The position and intensity of this absorption can be influenced by the solvent and the pH of the solution.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretch1320 - 1310
Sulfonamide (SO₂)Symmetric Stretch1155 - 1143
Sulfonamide (S-N)Stretch914 - 895
Amine/Amide (N-H)Stretch3400 - 3200
Alkane (C-H)Stretch3000 - 2850

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For Azetidine-3-sulfonamide, the monoisotopic mass is 136.03 Da. uni.lu When analyzed by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) often coupled with liquid chromatography (LC-MS), the compound is expected to be detected as its protonated molecular ion [M+H]⁺ at an m/z of approximately 137.04. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 159.02, may also be observed. uni.lu Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, providing structural confirmation. nih.gov Common fragmentation pathways for such a molecule would likely involve the cleavage of the azetidine ring or the loss of the sulfonamide group (SO₂NH₂).

Table 3: Predicted Mass Spectrometry Data for Azetidine-3-sulfonamide

Adduct / Fragment Formula Predicted m/z
[M+H]⁺C₃H₉N₂O₂S⁺137.03793
[M+Na]⁺C₃H₈N₂NaO₂S⁺159.01987
[M-H]⁻C₃H₇N₂O₂S⁻135.02337

Data sourced from PubChem predictions for the free base. uni.lu

Chromatographic Purity Assessment and Monitoring (TLC, HPLC, UPLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of pharmaceutical compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress and for preliminary purity checks. A suitable solvent system would be developed to achieve good separation between the product and any impurities on a silica gel plate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for quantitative purity analysis. wu.ac.th A reversed-phase HPLC method would be appropriate for this compound. Such a method would typically employ a C8 or C18 column with a mobile phase consisting of an aqueous buffer (like phosphate buffer) and an organic modifier such as acetonitrile or methanol (B129727). nih.gov Detection is commonly performed using a UV detector set at the λmax of the compound (around 260-265 nm). wu.ac.th The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration, allowing for accurate quantification of purity and any related substances. UPLC, using smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov The analysis would confirm the structure of the four-membered azetidine ring and the geometry of the sulfonamide group. Furthermore, it would reveal details of the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, the azetidinium ion, and the chloride counter-ion, which govern the physical properties of the solid material. For related azetidine structures, this method has been used to determine absolute stereochemistry. nih.gov

Elemental Analysis Techniques for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₃H₈N₂O₂S·HCl or C₃H₉ClN₂O₂S). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.gov

Table 4: Calculated Elemental Composition of this compound (C₃H₉ClN₂O₂S)

Element Symbol Atomic Mass Calculated %
CarbonC12.01120.87
HydrogenH1.0085.26
ChlorineCl35.45320.54
NitrogenN14.00716.23
OxygenO15.99918.53
SulfurS32.0618.58
Total 100.00

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular geometry, which collectively govern the molecule's reactivity and interactions.

Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of molecules containing sulfonamide and azetidine (B1206935) moieties. researchgate.netresearchgate.net DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net For sulfonamide-containing systems, DFT methods have been successfully employed to explore tautomerism, for instance, the equilibrium between sulfonamide and sulfonimide forms. researchgate.netrsc.orgrsc.org Studies on N-heterocyclic arenesulfonamides have shown that while the sulfonamide tautomer is often favored in the gas phase, the preference can shift towards the sulfonimide form in polar solvents. researchgate.netrsc.orgrsc.org

Furthermore, DFT is utilized to calculate a range of electronic properties. researchgate.net For example, analysis of the molecular electrostatic potential (MEP) map, which can be generated using DFT, helps identify the electron-rich and electron-deficient regions of the molecule. nih.gov These regions are crucial for understanding intermolecular interactions, including drug-receptor binding. nih.gov In sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen of the sulfonamide typically represent areas of negative potential (nucleophilic), while the hydrogen atoms of the amine group are regions of positive potential (electrophilic). fapesp.br

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org FMO theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. For various sulfonamide derivatives, DFT calculations have been used to determine these orbital energies and analyze how different substituents affect the electronic properties and reactivity of the molecule. nih.govresearchgate.net

Table 1: Hypothetical Frontier Orbital Energies for Azetidine-3-sulfonamide (B3243007)

This table presents theoretical values based on typical DFT calculations for similar sulfonamide compounds for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO -7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO 1.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 9.0ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

Prediction of Physiochemical Parameters Relevant to Chemical Research

Theoretical models are invaluable for predicting physicochemical properties that are critical in the early stages of chemical and pharmaceutical research. These predictions can guide synthesis and experimental design by providing estimates of properties like acidity and hydrophobicity.

The acidity constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, and interaction with biological targets. Computational methods can predict pKa values with increasing accuracy. For sulfonamides, quantum chemical calculations have been used to compute pKa values that correlate well with experimental data. nih.gov One advanced approach involves establishing linear relationships between equilibrium bond lengths within the sulfonamide group (such as the S-N bond) and the aqueous pKa value. chemrxiv.orgrsc.orgnih.gov This method has proven powerful for various classes of sulfonamides and can even help identify and correct inaccurate experimental literature values. chemrxiv.orgrsc.orgnih.gov The sulfonamide group (SO₂NHR) is an acidic moiety, and its pKa is influenced by the electronic effects of its substituents. nih.gov Similarly, the basicity of the azetidine nitrogen is a key property. The pKa of the protonated azetidine nitrogen is significantly affected by substituents on the ring. researchgate.net For Azetidine-3-sulfonamide hydrochloride, theoretical calculations would need to account for both the acidic proton on the sulfonamide and the proton on the azetidine nitrogen.

Table 2: Predicted Physicochemical Parameters for Azetidine-3-sulfonamide

Values are sourced from predictive models and databases or are illustrative based on similar compounds.

ParameterPredicted ValueMethod/Source
pKa (Sulfonamide) ~8.5 - 10.0Illustrative, based on typical primary sulfonamides. nih.govnih.gov
pKa (Azetidine N-H) ~9.0 - 10.5Illustrative, based on substituted azetidines. researchgate.net
XlogP -1.7Predicted by PubChem. uni.lu

Hydrophobicity is a key determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). It is commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in a polar solvent (like water). acs.org

Numerous computational methods exist to predict LogP values. acdlabs.com These models can be atom-based, fragment-based, or property-based. For sulfonamides, various computational approaches have been employed to calculate LogP. nih.govnih.gov However, it is noted that different theoretical models can yield a wide range of LogP values for the same molecule, highlighting a crucial limitation of these predictive methods. nih.gov The IA LOGP method has been shown to reproduce experimental values well for some series of sulfonamides. nih.govresearchgate.net For Azetidine-3-sulfonamide, PubChem lists a predicted XlogP value of -1.7, indicating that the molecule is predicted to be hydrophilic. uni.lu The distribution coefficient (LogD) is a related parameter that is pH-dependent and is often more relevant for ionizable compounds, as it considers the partition of all ionic species. acdlabs.com

Molecular Modeling and Conformational Landscape Analysis

Azetidine-3-sulfonamide possesses conformational flexibility arising from the puckering of the azetidine ring and rotation around single bonds. Molecular modeling techniques, such as conformational searches using molecular mechanics or quantum chemical methods, are used to explore the potential energy surface and identify low-energy, stable conformations.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens for examining the reaction mechanisms and energetics of molecules like this compound. While specific theoretical studies on the reaction pathways of this particular compound are not extensively documented in publicly available literature, the methodologies applied to related azetidine and sulfonamide derivatives offer significant insights into how such investigations would be conducted. Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of these theoretical explorations. researchgate.netekb.eg

DFT methods, such as B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to calculate various quantum chemical descriptors. researchgate.netresearchgate.net These descriptors are crucial for understanding the reactivity and stability of molecules. Key parameters that would be investigated for this compound include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify various aspects of reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). nih.gov

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2). nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). nih.gov

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = μ² / 2η, where μ is the electronic chemical potential). nih.gov

By calculating these parameters for this compound and potential reactants or transition states, chemists can model reaction pathways and determine their energetic feasibility. For instance, in studying the synthesis of azetidine rings, computational methods can elucidate the mechanisms of reactions like the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition used to form azetidines. researchgate.netnih.gov Theoretical models can help predict the stereoselectivity and regioselectivity of such reactions, providing insights that are valuable for synthetic planning. researchgate.net The considerable ring strain of the azetidine ring, approximately 25.2 kcal/mol, is a key factor in its reactivity and can be computationally modeled to understand its influence on reaction energetics. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Sulfonamide Derivatives
DescriptorTypical Calculated Values (eV) for Sulfonamide DerivativesSignificance
Ionization Potential (I)6.0 - 6.2Indicates the molecule's electron-donating ability. nih.gov
Electron Affinity (A)1.3 - 2.0Reflects the molecule's electron-accepting ability. nih.gov
Electronegativity (χ)3.6 - 4.1Measures the tendency to attract electrons in a chemical bond. nih.gov
Chemical Hardness (η)2.1 - 2.4Quantifies resistance to deformation of the electron cloud. nih.gov
Global Electrophilicity (ω)2.8 - 4.0Indicates the electrophilic character of the molecule. nih.gov

In Silico Studies of Molecular Interactions and Binding Affinities

In silico methods are indispensable in modern drug discovery for predicting how a molecule like this compound might interact with biological targets and for estimating its binding affinity. These computational techniques can significantly streamline the identification and optimization of potential drug candidates. frontiersin.org

Molecular Docking: This is a primary tool for studying molecular interactions. It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For this compound, docking studies would involve placing the molecule into the active site of a target protein (e.g., an enzyme like carbonic anhydrase, a common target for sulfonamides) to predict its binding mode and affinity. mdpi.com The results of docking simulations are often expressed as a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict binding affinity based on various molecular descriptors. These models are built using statistical methods like multiple linear regression. researchgate.net

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net Predicting these pharmacokinetic and toxicological properties early in the drug discovery process is crucial. For this compound, these predictions would help assess its potential as a drug candidate by flagging potential liabilities such as poor oral bioavailability or toxicity. nih.gov

The binding affinity of a ligand to its target is a critical parameter, often quantified by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). frontiersin.org Computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate estimations of binding affinities, though they are more computationally intensive than molecular docking. nih.gov The Site Identification by Ligand Competitive Saturation (SILCS) methodology is another approach that uses functional group affinity patterns to compute binding poses and affinities. nih.gov

Table 2: Illustrative In Silico Data for Azetidine and Sulfonamide Derivatives (Hypothetical)
Compound TypeTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interactions
Azetidine-2-one derivativeEpidermal Growth Factor Receptor (EGFR)-8.5 to -9.5Sub-micromolarHydrogen bonds with backbone residues, hydrophobic interactions. researchgate.net
Sulfonamide derivativeCarbonic Anhydrase II-7.0 to -8.1Nanomolar to low micromolarCoordination with zinc ion, hydrogen bonds with active site residues. mdpi.com
Azetidine amideSTAT3Not reportedIC50 in the sub-micromolar rangeInteraction with the SH2 domain. acs.org

Applications of Azetidine 3 Sulfonamide Hydrochloride As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The azetidine-3-sulfonamide (B3243007) scaffold is a valuable starting point for the synthesis of complex organic molecules due to its inherent reactivity and multiple functional handles. The strained four-membered ring provides a rigid conformational constraint and can participate in ring-opening or expansion reactions, while the sulfonamide and the azetidine (B1206935) nitrogen serve as key points for derivatization.

A primary application involves the conversion of the sulfonamide moiety into a more reactive functional group, such as a sulfonyl fluoride (B91410). Azetidine sulfonyl fluorides (ASFs) have emerged as powerful reagents in drug discovery. nih.gov Unlike more common sulfonyl chlorides, sulfonyl fluorides exhibit a beneficial balance of stability and tunable reactivity, making them suitable for Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. acs.org This "click chemistry" handle allows for the reliable coupling of the azetidine scaffold to a wide range of nucleophiles under mild conditions. nih.gov

Furthermore, the secondary amine of the azetidine ring (liberated from the hydrochloride salt) is a nucleophilic site that can be readily functionalized. Methods such as N-alkylation or N-acylation allow for the introduction of various substituents, significantly increasing molecular complexity. Advanced electrophilic azetidinylation protocols, utilizing reagents like azetidinyl trichloroacetimidates derived from azetidine cores, enable the direct installation of the azetidine ring onto complex molecules and biorelevant nucleophiles. chemrxiv.org This "any-stage" functionalization is highly valuable for the late-stage modification of drug candidates. chemrxiv.org The combination of these strategies allows chemists to leverage the azetidine-3-sulfonamide core to build intricate, three-dimensional structures that are of significant interest in medicinal chemistry. nih.govchemrxiv.org

Table 1: Synthetic Transformations of the Azetidine-3-sulfonamide Scaffold
Functional GroupTransformationResulting StructureApplicationReference
Sulfonamide (-SO₂NH₂)Conversion to Sulfonyl FluorideAzetidine Sulfonyl Fluoride (ASF)SuFEx click chemistry, coupling with nucleophiles nih.govacs.org
Azetidine Amine (-NH-)N-Alkylation / N-AcylationN-Substituted AzetidinesIntroduction of diverse side chains nih.gov
Azetidine CoreConversion to Electrophilic Reagents (e.g., trichloroacetimidates)Activated AzetidinesElectrophilic azetidinylation of complex molecules chemrxiv.org

Utilization in Combinatorial Library Synthesis for Diversification

The structure of azetidine-3-sulfonamide is exceptionally well-suited for diversity-oriented synthesis (DOS) and the construction of combinatorial libraries. nih.gov DOS aims to rapidly generate collections of structurally diverse small molecules to explore novel chemical space for biological screening. The azetidine scaffold provides at least two distinct points for diversification: the azetidine nitrogen and the sulfonamide group.

This dual functionality allows for a divergent synthetic strategy. Starting from the core scaffold, a first set of building blocks can be introduced at the azetidine nitrogen (e.g., via reductive amination or acylation). Subsequently, a second set of diverse reagents can be reacted with the sulfonamide nitrogen. This approach was exemplified in the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines, where two different amine functionalities on the core scaffold were sequentially reacted with panels of isocyanates, sulfonyl chlorides, acids, and aldehydes. nih.gov

By using a matrix of different reactants at each position, a vast number of unique compounds can be generated from a single, common intermediate. This method is highly efficient for creating large libraries of related but structurally distinct compounds, which can then be screened for biological activity. The rigid, three-dimensional nature of the azetidine core ensures that the resulting library members possess well-defined spatial arrangements of functional groups, a desirable trait for molecular recognition by biological targets. nih.gov

Table 2: Example of a Diversification Strategy for a Combinatorial Library
Diversification PointBuilding Block ClassExample ReagentsReference
R¹ (Azetidine Nitrogen)IsocyanatesPhenyl isocyanate, Methyl isocyanate nih.gov
Sulfonyl ChloridesDansyl chloride, Tosyl chloride nih.gov
Carboxylic AcidsAcetic acid, Benzoic acid (amide coupling) nih.gov
AldehydesBenzaldehyde, Acetaldehyde (reductive amination) nih.gov
R² (Sulfonamide Nitrogen)Alkyl HalidesBenzyl (B1604629) bromide, Methyl iodide researchgate.net
Michael AcceptorsAcrylates, Enones researchgate.net

Development of Diverse Functionalized Azetidine Derivatives for Chemical Space Exploration

Exploring novel chemical space is a critical objective in modern drug discovery to identify new molecular frameworks with unique biological activities. The azetidine-3-sulfonamide scaffold serves as an excellent starting point for generating a wide variety of structurally complex derivatives, including fused, bridged, and spirocyclic ring systems. nih.gov The synthesis and diversification of such densely functionalized azetidine systems provide access to novel molecular architectures that are otherwise difficult to obtain. researchgate.net

Methods to achieve this diversification include:

Spirocyclization: Intramolecular reactions initiated from substituents placed on the azetidine ring or its nitrogen atom can lead to the formation of novel spirocyclic systems. For example, metalation of an azetidine-bearing nitrile followed by reaction with an electrophile can furnish spirocyclic intermediates. nih.gov

Ring-Closing Metathesis (RCM): By introducing two olefinic tethers onto the azetidine scaffold, RCM can be employed to create fused or bridged bicyclic systems containing larger rings. For instance, N-alkylation with allyl bromide followed by treatment with a Grubbs catalyst can form an azetidine-fused eight-membered ring. nih.gov

Intramolecular Cyclizations: The inherent functionality of the azetidine-3-sulfonamide core can be used to direct intramolecular bond-forming reactions. For instance, the intramolecular aminolysis of 3,4-epoxy sulfonamides is a known route to construct functionalized azetidine rings, highlighting the role of the sulfonamide in synthetic strategy. frontiersin.org

These synthetic strategies transform a simple azetidine building block into a diverse collection of complex scaffolds, significantly expanding the accessible chemical space for biological screening and the development of lead-like molecules. nih.govresearchgate.net

Table 3: Types of Diverse Azetidine Derivatives
Derivative TypeSynthetic StrategyDescriptionReference
Spirocyclic AzetidinesIntramolecular CyclizationTwo rings connected by a single common atom. nih.gov
Fused AzetidinesRing-Closing Metathesis (RCM)Two rings sharing two common atoms (one bond). nih.gov
Bridged AzetidinesIntramolecular Alkylation / RCMTwo rings sharing three or more common atoms. nih.gov
Disubstituted AzetidinesNucleophilic SubstitutionIntroduction of functional groups at various positions on the ring. researchgate.net

Application in Fragment-Based Drug Discovery Strategies and Scaffold Design

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Azetidine-3-sulfonamide hydrochloride is an excellent candidate for inclusion in fragment libraries due to its favorable physicochemical properties. It adheres well to the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

The key attributes of this scaffold for FBDD include:

3D-Rich Structure: The non-planar, strained azetidine ring provides a defined three-dimensional vector for substituents, which can efficiently probe the topology of a protein's binding site.

Low Molecular Weight and Complexity: Its simple structure allows for efficient exploration of chemical space around an initial fragment hit.

Dual Functionality: The sulfonamide group is a well-known zinc-binding group and a versatile hydrogen bond donor/acceptor, making it particularly useful for targeting metalloenzymes like carbonic anhydrases. nih.gov The azetidine nitrogen provides a clear vector for growth (fragment growing) or for connecting to another fragment binding in a nearby pocket (fragment linking).

Once a fragment like azetidine-3-sulfonamide is identified as a binder, its simple structure allows for a rational and systematic chemical elaboration. The azetidine nitrogen can be functionalized to extend into nearby pockets of the binding site to form new, beneficial interactions, thereby increasing potency and selectivity. This strategy of "fragment growing" from the azetidine core is a highly effective way to transition from a low-affinity fragment hit to a high-affinity lead compound. nih.gov

Table 4: Properties of Azetidine-3-sulfonamide as a Scaffold for FBDD
PropertyAdvantage in FBDDReference
Low Molecular WeightHigh ligand efficiency; ample room for optimization and growth. nih.gov
High sp³ Character / 3D ShapeProvides better exploration of 3D binding pockets compared to flat aromatic fragments. nih.gov
Sulfonamide GroupActs as a key pharmacophoric feature (e.g., H-bond donor/acceptor, zinc-binding group). nih.gov
Azetidine NitrogenProvides a clear, synthetically accessible vector for fragment growing or linking strategies. chemrxiv.org

Advanced Topics in Medicinal Chemistry Research and Molecular Interactions

Azetidine-Sulfonamide Scaffold as a Bioisostere and its Design Implications

The azetidine-sulfonamide scaffold is a compelling structural motif in medicinal chemistry, often employed as a bioisostere for other functional groups to enhance pharmacological properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The strained four-membered azetidine (B1206935) ring provides a rigid framework that can orient substituents in a well-defined spatial arrangement, which can be advantageous for optimizing interactions with biological targets.

The incorporation of an azetidine ring into drug candidates has been shown to improve desirable properties such as metabolic stability and solubility while increasing the fraction of sp3 hybridized carbon atoms, a feature often associated with successful drugs. researchgate.net The sulfonamide moiety, on the other hand, is a versatile functional group known for its hydrogen bonding capabilities and ability to mimic other groups like carboxylic acids. nih.govresearchgate.net

Design implications of using the azetidine-sulfonamide scaffold include:

Conformational Restriction: The rigid nature of the azetidine ring limits the conformational flexibility of the molecule. This can lead to higher binding affinity and selectivity for the target protein by locking the molecule into a bioactive conformation.

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, which are crucial for favorable pharmacokinetics. researchgate.net The sulfonamide group also contributes to polarity and can be modulated to fine-tune these properties. nih.gov

Vectorial Display of Substituents: The defined geometry of the azetidine ring allows for the precise positioning of substituents to interact with specific pockets or residues within a biological target.

Metabolic Stability: The azetidine ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to a longer duration of action. researchgate.net

Modulation of Molecular Targets and Biochemical Pathways

The azetidine-sulfonamide scaffold has been integrated into molecules designed to modulate a variety of molecular targets, including enzymes and receptors.

Compounds featuring an azetidine moiety have been investigated as inhibitors of various enzymes. For instance, azetidine-2,4-diones have been designed as inhibitors of elastase, a serine protease. researchgate.net The strained ring of these compounds makes them potent acylating agents of the active site serine residue. researchgate.net While specific examples of azetidine-3-sulfonamide (B3243007) hydrochloride as a direct enzyme inhibitor are not prevalent in the provided search results, the general principles of enzyme inhibition by related scaffolds can be inferred.

The sulfonamide group is a well-established pharmacophore in numerous enzyme inhibitors. It can act as a transition-state analog or bind to key catalytic residues. For example, many carbonic anhydrase inhibitors incorporate a sulfonamide moiety that coordinates to the zinc ion in the enzyme's active site.

Azetidine-containing compounds have demonstrated significant potential in targeting various receptors. For example, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been developed as high-affinity agonists for the histamine H3 receptor. acs.org In these molecules, the azetidine side chain plays a crucial role in achieving effective receptor activation. acs.org Molecular docking studies have revealed that these compounds can interact with key amino acid residues in the receptor binding pocket, similar to the endogenous ligand. acs.org

The rigid azetidine scaffold helps to properly orient the pharmacophoric elements for optimal receptor engagement, thereby enhancing binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the rational design of new therapeutic agents. For azetidine-based compounds, SAR studies have provided valuable insights.

For instance, in the development of azetidine amides as STAT3 inhibitors, systematic variations of different parts of the molecule were performed to optimize potency and physicochemical properties. acs.org These studies revealed that while modifications to decrease lipophilicity were tolerated, they had a variable effect on potency, highlighting a delicate balance between these properties. acs.org

Similarly, in the design of azetidine derivatives as GABA uptake inhibitors, SAR exploration showed that the nature and position of substituents on the azetidine ring significantly impacted the inhibitory potency at GAT-1 and GAT-3 transporters. drugbank.com

Table 1: Illustrative SAR Data for Azetidine-Based Compounds

Compound IDModificationTargetIC50 (µM)
GAT-1 Inhibitor Series
Analog 1Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83
Analog 2Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01
STAT3 Inhibitor Series
Analog A(R)-azetidine-2-carboxamideSTAT30.55
Analog B(R)-azetidine-2-carboxamide with modificationsSTAT30.38
Analog C(R)-azetidine-2-carboxamide with further modificationsSTAT30.34

This table is for illustrative purposes and combines data from different studies to demonstrate SAR principles.

Rational design principles for azetidine-sulfonamide based compounds would involve leveraging the conformational rigidity of the azetidine ring and the hydrogen bonding capacity of the sulfonamide group to achieve high-affinity and selective interactions with the target.

Influence on Pre-clinical Drug-like Properties Relevant to Development

The azetidine scaffold has a notable influence on preclinical drug-like properties. The inclusion of an azetidine ring is often a strategic choice to improve a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

Physicochemical Properties: Azetidine-based scaffolds have been optimized to possess CNS "drug-like" parameters, including molecular weight, topological polar surface area, and lipophilicity. nih.gov

Metabolic Stability: The azetidine moiety can confer metabolic stability. For example, certain azetidine derivatives have shown no discernible inhibition of key cytochrome P450 enzymes like CYP1A2, which are responsible for the metabolism of many drugs. acs.org

Permeability: The polarity imparted by the azetidine and sulfonamide groups can influence cell membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets. nih.gov

Research Perspectives on Biological Activities Associated with Sulfonamide Moieties (as a scaffold class)

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. ajchem-b.comresearchgate.net This functional group is a key component of drugs with antibacterial, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties, among others. ajchem-b.comresearchgate.net

The broad spectrum of activity stems from the sulfonamide's ability to act as a versatile pharmacophore. openaccesspub.org Its derivatives have been shown to inhibit various enzymes and interact with different receptors. ajchem-b.com For example, sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase in bacteria, leading to their antibacterial effect. nih.gov They are also known to selectively inhibit cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects. openaccesspub.org

Current research continues to explore new applications for sulfonamide-containing compounds. Their role in developing agents against contemporary health threats like cancer, HIV, and multidrug-resistant bacteria is an active area of investigation. researchgate.net The ability to readily synthesize a vast library of sulfonamide derivatives allows for extensive exploration of their chemical space and the discovery of novel biological activities. researchgate.net

Antimicrobial Research Pathways

Research into the antimicrobial potential of compounds combining azetidine and sulfonamide functionalities typically follows several established pathways. The core principle is to leverage the structural features of both moieties to disrupt essential bacterial processes. The β-lactam ring of azetidinones (a related class) is known for its ability to interfere with bacterial cell wall synthesis by inhibiting penicillin-binding proteins. researchgate.net The sulfonamide group, a well-known pharmacophore, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.gov

Investigations into novel azetidine sulfonamide derivatives generally involve:

Synthesis and Structural Characterization: A series of derivatives are synthesized, often by creating Schiff bases from sulfonamides and then performing cyclocondensation to form the azetidinone ring. nih.govnih.gov The exact structure of these new compounds is confirmed using methods like FT-IR and NMR spectroscopy. nih.govnih.gov

In Vitro Screening: The synthesized compounds are tested against a panel of clinically relevant bacterial strains. This typically includes Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.gov

Activity Determination: The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) using methods like broth micro-dilution. nih.gov The results are often compared to standard antibiotics such as ampicillin. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Researchers analyze how different chemical groups attached to the core structure affect antimicrobial activity. For instance, studies have shown that derivatives with electron-withdrawing groups can exhibit higher antibacterial activity. mdpi.com

The following table illustrates the type of data collected in such antimicrobial studies for various azetidinone sulfonamide derivatives.

Compound TypeBacterial StrainMeasured Activity (MIC)Reference Compound
Azetidinone-Sulfonamide DerivativeS. aureusData not available for Azetidine-3-sulfonamide hydrochlorideAmpicillin
Azetidinone-Sulfonamide DerivativeE. coliData not available for this compoundAmpicillin
Azetidinone-Sulfonamide DerivativeP. aeruginosaData not available for this compoundAmpicillin
Azetidinone-Sulfonamide DerivativeE. faecalisData not available for this compoundAmpicillin

Antiviral Research Pathways

The exploration of azetidine and sulfonamide-containing compounds for antiviral applications is an active area of research. Sulfonamides, in particular, have been investigated for their ability to inhibit a wide range of viruses. mdpi.comnih.gov Research pathways in this field focus on identifying compounds that can interfere with the viral life cycle, including entry, replication, or release from host cells.

A typical investigational workflow includes:

Broad-Spectrum Screening: Novel compounds are initially screened against a diverse panel of viruses to identify any potential activity. This panel might include Human Coronavirus, Herpes simplex virus, Influenza B virus, and Coxsackievirus B4, among others. mdpi.com

Cell Culture Assays: Antiviral activity is assessed in various cell cultures (e.g., HEL, Vero, MDCK cells). mdpi.com The effectiveness of the compound is measured by its ability to protect the cells from the virus-induced cytopathic effect.

Determination of Potency: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral activity, is determined.

Mechanism of Action Studies: For promising candidates, further studies are conducted to elucidate the specific mechanism of inhibition. While some substituted phenyl azetidine-2-one sulphonyl derivatives have been tested, they have generally shown weak antiviral activity in initial screenings. mdpi.com

The table below shows a representative format for presenting data from antiviral screening assays.

Compound TypeVirusHost Cell LineMeasured Activity (IC50)
Azetidine-Sulfonamide DerivativeHuman Coronavirus (229E)HELData not available for this compound
Azetidine-Sulfonamide DerivativeInfluenza B VirusMDCKData not available for this compound
Azetidine-Sulfonamide DerivativeHerpes Simplex VirusVeroData not available for this compound
Azetidine-Sulfonamide DerivativeCoxsackievirus B4VeroData not available for this compound

Carbonic Anhydrase Inhibition Research

The sulfonamide group is a classic zinc-binding group and the foundational chemical feature for a major class of carbonic anhydrase inhibitors (CAIs). drugs.com Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. drugs.com

Research on sulfonamide-containing compounds, such as this compound, in this area would involve:

Isoform Specificity Testing: The compound's inhibitory activity is tested against a panel of human carbonic anhydrase (hCA) isoforms, such as hCA I, II, IX, and XII. This is critical because isoform-selective inhibitors can offer targeted therapeutic effects with fewer side effects.

Enzyme Inhibition Assays: The inhibition constant (Kᵢ) is determined for each isoform to quantify the compound's potency. A lower Kᵢ value indicates a more potent inhibitor.

Selectivity Analysis: The selectivity of the compound for inhibiting certain isoforms over others is calculated. For example, high selectivity for tumor-associated isoforms like hCA IX and hCA XII is a desirable trait for anticancer drug development.

Structural Biology Studies: X-ray crystallography can be used to understand how the inhibitor binds to the active site of the enzyme, providing insights for designing more potent and selective molecules.

The following table illustrates how inhibition data for a candidate compound against different carbonic anhydrase isoforms would be presented.

Compound TypeCA IsoformMeasured Activity (Kᵢ)Reference Compound
Azetidine-Sulfonamide DerivativehCA IData not available for this compoundAcetazolamide
Azetidine-Sulfonamide DerivativehCA IIData not available for this compoundAcetazolamide
Azetidine-Sulfonamide DerivativehCA IXData not available for this compoundAcetazolamide
Azetidine-Sulfonamide DerivativehCA XIIData not available for this compoundAcetazolamide

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Streamlined Multi-component Reactions: Investigating one-pot or multi-component reactions that can assemble the azetidine-3-sulfonamide (B3243007) core from simple, readily available starting materials would significantly improve synthetic efficiency.

Catalytic Approaches: The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, could facilitate more selective and environmentally benign transformations. For instance, catalytic C-H amination or sulfamoylation on a pre-formed azetidine (B1206935) ring could offer a direct and atom-economical route.

Flow Chemistry and Photochemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability. Photochemical methods, such as aza-Paternò-Büchi reactions, could also be explored for the construction of the azetidine ring under mild conditions rsc.org.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic approaches could lead to highly stereoselective syntheses, which is crucial for the development of biologically active compounds.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Challenges
Multi-component ReactionsHigh convergence, operational simplicityOptimization of reaction conditions, control of selectivity
Catalytic C-H FunctionalizationHigh atom economy, direct functionalizationCatalyst development, regioselectivity control
Flow ChemistryEnhanced safety and scalability, precise controlInitial setup costs, potential for clogging
Photochemical SynthesisMild reaction conditions, unique reactivitySubstrate scope limitations, specialized equipment

Exploration of New Derivatization Strategies for Expanding Azetidine-Sulfonamide Chemical Space

The azetidine-3-sulfonamide scaffold provides multiple points for derivatization, allowing for the systematic exploration of its chemical space and the generation of libraries of novel compounds for various applications. Future research should focus on diversifying the core structure at the azetidine nitrogen, the sulfonamide nitrogen, and the azetidine ring itself.

A promising approach involves the use of azetidine sulfonyl fluorides (ASFs) as versatile intermediates nih.gov. These reagents can undergo defluorosulfonylation (deFS) reactions with a wide range of nucleophiles, enabling the introduction of diverse functional groups at the 3-position of the azetidine ring nih.gov. This strategy offers a modular and efficient way to expand the chemical space around the azetidine-sulfonamide core.

Further derivatization strategies could include:

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring can be readily functionalized through alkylation, acylation, sulfonylation, or arylation to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity.

N-Substitution of the Sulfonamide: The sulfonamide nitrogen can be substituted with a wide array of functional groups, a common strategy in medicinal chemistry to fine-tune activity and pharmacokinetic profiles.

Ring-Opening Reactions: The inherent strain of the azetidine ring can be exploited in ring-opening reactions to generate novel acyclic or larger heterocyclic structures, further expanding the accessible chemical diversity.

Deeper Computational and Theoretical Investigations of Reactivity and Molecular Interactions

Computational and theoretical studies are invaluable tools for understanding the fundamental properties of azetidine-3-sulfonamide hydrochloride and for guiding the design of new derivatives with desired characteristics. Future research in this area should include:

Conformational Analysis: Detailed computational studies can elucidate the preferred conformations of the azetidine ring and the sulfonamide group, which is crucial for understanding its interactions with biological targets.

Reactivity and Mechanistic Studies: Quantum chemical calculations can be employed to investigate the reactivity of the molecule, predict the outcomes of various reactions, and elucidate reaction mechanisms. This includes studying the susceptibility of the azetidine ring to nucleophilic attack and the acidity of the sulfonamide proton.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking and dynamics simulations can be used to predict the binding modes of azetidine-3-sulfonamide derivatives to specific protein targets and to estimate their binding affinities.

QSAR (Quantitative Structure-Activity Relationship) Studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to guide the rational design of more potent and selective compounds.

Key computational parameters to investigate are summarized in Table 2.

Computational MethodInformation GainedPotential Impact
Density Functional Theory (DFT)Electronic structure, reactivity indices, reaction mechanismsRationalization of experimental observations, prediction of new reactions
Molecular Dynamics (MD)Conformational dynamics, solvent effects, binding free energiesUnderstanding of molecular behavior in solution and at interfaces
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bonds and intermolecular interactionsDeeper insight into the forces governing molecular structure and stability

Advanced Applications in Molecular Probe Design and Chemical Biology

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of molecular probes and tools for chemical biology.

Fluorescent Probes: The azetidine moiety can influence the photophysical properties of fluorophores. By conjugating the azetidine-3-sulfonamide scaffold to a fluorescent dye, it may be possible to develop novel probes with improved properties such as enhanced brightness, photostability, and cell permeability researchgate.net. The sulfonamide group can also serve as a versatile linker for attaching the probe to specific cellular targets. The incorporation of azetidine-containing heterospirocycles has been shown to enhance the performance of various fluorophores researchgate.net.

Bioorthogonal Chemistry: The strained azetidine ring could potentially be utilized in bioorthogonal reactions, allowing for the specific labeling of biomolecules in a biological environment.

Fragment-Based Drug Discovery: this compound can serve as a valuable fragment in fragment-based drug discovery campaigns. Its rigid structure and defined vectoral exit points make it an ideal starting point for the development of more complex and potent inhibitors for a variety of biological targets. The sulfonamide group is a well-established pharmacophore in many approved drugs.

The development of such tools would enable the investigation of complex biological processes and could lead to the identification of new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Azetidine-3-sulfonamide hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves sulfonylation of azetidine derivatives under controlled conditions. For characterization, use High-Performance Liquid Chromatography (HPLC) to confirm purity (≥98%) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural validation. Ensure solvent compatibility and calibration with reference standards.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance via ANSEL or MAPA glove charts) , lab coats, and safety goggles.
  • Engineering Controls : Work in a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water and soap; for eye exposure, flush with water for 15 minutes and consult a physician .
  • Storage : Store in a cool, dry place (<25°C) away from incompatible materials like strong oxidizers .

Q. How can researchers validate the purity and stability of this compound during experiments?

  • Methodological Answer :

  • Purity Validation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with certified standards .
  • Stability Testing : Conduct accelerated stability studies under varying pH (3–9) and temperature (4–40°C) conditions. Monitor degradation via LC-MS to identify breakdown products .

Advanced Research Questions

Q. What experimental designs are suitable for studying the reactivity of this compound under non-ambient conditions?

  • Methodological Answer : Design kinetic studies using differential scanning calorimetry (DSC) to assess thermal stability. For photolytic degradation, expose samples to UV light (e.g., 365 nm) and quantify changes via spectrophotometry. Include controls (e.g., dark storage) and triplicate runs for statistical validity .

Q. How can mechanistic studies be structured to investigate this compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use fluorometric or colorimetric assays (e.g., VEGFR2/KDR inhibition) with ATP-competitive controls .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Structural Analysis : Perform X-ray crystallography or molecular docking (software: AutoDock Vina) to map binding interactions .

Q. How should researchers resolve contradictions in data from different analytical techniques (e.g., HPLC vs. NMR)?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using orthogonal methods (e.g., LC-MS vs. NMR).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance. Investigate outliers via residual plots.
  • Source Identification : Check for impurities (e.g., residual solvents via GC-MS) or instrumental calibration errors .

Q. What computational approaches are recommended for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or GROMACS for ligand-protein docking. Validate force fields (e.g., CHARMM36) against crystallographic data.
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond networks .

Q. How can decomposition pathways of this compound be systematically investigated?

  • Methodological Answer :

  • Forced Degradation : Subject the compound to heat (80°C), light, and oxidative stress (H₂O₂).
  • Analytical Workflow : Use LC-QTOF-MS to identify degradation products. Compare fragmentation patterns with spectral libraries.
  • Toxicological Profiling : Assess acute toxicity of degradants via in vitro assays (e.g., zebrafish embryo models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.